2-methoxy-N-methylacetamide
Description
Significance as a Model System for Peptide and Protein Structure Studies
The conformation of the peptide bond (-CO-NH-) is a cornerstone of protein structure and function. To understand the fundamental interactions that govern protein folding, researchers often turn to simple model systems. N-methylacetamide (NMA) is a classic and extensively studied model for the peptide group because it contains the core amide linkage. lifechempharma.comresearchgate.net Studies of NMA reveal crucial information about the energetics of cis- and trans-conformers, with the trans configuration being more prevalent in proteins. lifechempharma.com The conformational preference can be influenced by the solvent, highlighting the role of the environment in protein structure. lifechempharma.com
2-Methoxy-N-methylacetamide serves as a more sophisticated model system. The presence of a methoxy (B1213986) group at the α-position (the carbon adjacent to the carbonyl) allows researchers to investigate how electronic and steric effects from side chains influence the conformational preferences of the amide backbone. Spectroscopic and theoretical studies on 2-substituted N-methoxy-N-methylacetamides, including this compound, have provided detailed insights into their conformational landscapes. usp.brresearchgate.net
Research has shown that these molecules exist as an equilibrium of different conformers, primarily cis and gauche forms, which relate to the dihedral angle of the substituent relative to the carbonyl group. researchgate.net The balance between these conformers is dictated by a delicate interplay of steric hindrance, coulombic forces, and orbital interactions (such as hyperconjugation). researchgate.net Furthermore, the study of such molecules sheds light on weak intramolecular interactions, like S···O interactions in related sulfur-containing analogs, which are known to play a role in the folding and stability of proteins. researchgate.net By analyzing how the α-substituent in this compound affects its structure and vibrational frequencies (e.g., the carbonyl stretch in infrared spectroscopy), scientists can extrapolate these findings to better understand the more complex environment of a polypeptide chain. researchgate.net
Table 2: Spectroscopic Data for N-Methoxy-N-methylacetamide
| Type | Data (CDCl₃ solvent) | Source |
| ¹H NMR | δ 3.65 (s, 3H, -OCH₃), 3.13 (s, 3H, -NCH₃), 2.08 (s, 3H, -C(=O)CH₃) | chemicalbook.com |
| ¹³C NMR | δ 172.0 (C=O), 61.1 (-OCH₃), 32.0 (-NCH₃), 19.8 (-C(=O)CH₃) | chemicalbook.com |
| IR (FTIR) | Key peaks observed in neat or ATR-IR spectra. | nih.gov |
| Mass Spec (GC-MS) | Top m/z peaks at 43, 61, 46. | nih.gov |
Overview of Research Directions and Applications
The utility of this compound and its derivatives extends into several areas of chemical research and application.
Intermediate in Organic Synthesis : As a Weinreb amide, its fundamental application lies in its role as a stable and versatile building block for creating more complex molecules. It facilitates the reliable synthesis of ketones from various organometallic precursors. vulcanchem.com Its derivatives are key intermediates in the synthesis of biologically active compounds. Research has demonstrated that derivatives of this compound are precursors to fungicides. researchgate.net Structure-activity relationship studies have shown that modifying the substituents on the phenyl ring of related structures can significantly enhance fungicidal activity against pathogens like cucumber downy mildew and potato late blight. researchgate.net It is also an intermediate in the synthesis of compounds for pharmaceutical research. chemimpex.comvulcanchem.com
Specialized Solvent : Beyond its role as a reagent, N-methoxy-N-methylacetamide is recognized as a versatile solvent. chemimpex.com It has a high boiling point and low volatility, which makes it suitable for reactions conducted at elevated temperatures. chemimpex.com Its ability to dissolve a wide range of organic compounds makes it a useful component in formulations for the pharmaceutical and agrochemical industries. chemimpex.com
Probing Molecular Conformation : As detailed in the previous section, this compound is a valuable tool in physical organic chemistry for studying non-covalent interactions and conformational analysis. researchgate.net These fundamental studies are crucial for developing predictive models for protein folding and for the rational design of molecules in medicinal chemistry where conformation is key to biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5-4(6)3-7-2/h3H2,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJPVSYLWLJPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57270-75-4 | |
| Record name | 2-methoxy-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies and Strategies for 2 Methoxy N Methylacetamide and Its Derivatives
General Approaches for N-Methoxy-N-methylamide Synthesis
Several general methodologies have been developed for the synthesis of N-methoxy-N-methylamides, starting from a variety of precursors. These methods offer flexibility in substrate scope and reaction conditions, making Weinreb amides accessible for a wide range of synthetic applications.
Acylation of N,O-Dimethylhydroxylamine Hydrochloride
A widely employed and straightforward method for the synthesis of N-methoxy-N-methylamides is the acylation of N,O-dimethylhydroxylamine hydrochloride. unito.it This reaction typically involves the use of an activated carboxylic acid derivative, such as an acid chloride, which readily reacts with N,O-dimethylhydroxylamine to form the desired amide. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid released during the reaction. google.comjst.go.jp
The mechanism of this reaction follows a standard nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the stable N-methoxy-N-methylamide. The use of a base is crucial to deprotonate the hydroxylamine (B1172632) hydrochloride in situ, generating the free nucleophile required for the reaction. taylorfrancis.comresearchgate.net
Table 1: Acylation of N,O-Dimethylhydroxylamine Hydrochloride
| Acylating Agent | Base | Solvent | Typical Yield |
| Acid Chloride | Pyridine | Dichloromethane | Excellent |
| Acid Anhydride | Triethylamine | Tetrahydrofuran | Good to Excellent |
| Activated Ester | N-methylmorpholine | Dimethylformamide | Good |
Direct Conversion from Carboxylic Acids using Activating Reagents
The direct conversion of carboxylic acids into N-methoxy-N-methylamides offers a more convergent and atom-economical approach by avoiding the pre-formation of an activated derivative. This transformation is facilitated by the use of various activating or coupling reagents that convert the carboxylic acid into a highly reactive intermediate in situ. researchgate.net
A variety of reagents have been successfully employed for this purpose. For instance, N,N'-carbonyldiimidazole (CDI) has been shown to be an effective activating agent for the synthesis of Nα-protected amino and peptide Weinreb amides. Phosphorus-based reagents have also gained prominence. A powerful reagent, P[N(CH₃)(OCH₃)]₃, has been developed for the direct conversion of both aromatic and aliphatic carboxylic acids to their corresponding Weinreb amides in high yields. Another approach involves the use of phosphorus trichloride (B1173362) in a one-pot synthesis from carboxylic acids and N,O-dimethylhydroxylamine. Additionally, combinations such as triphenylphosphine (B44618) (PPh₃) with N-bromosuccinimide (NBS) have been utilized to generate the acylating species in situ. Peptide coupling reagents, traditionally used for amide bond formation in peptide synthesis, have also been adapted for the synthesis of Weinreb amides from carboxylic acids.
Table 2: Activating Reagents for Direct Conversion of Carboxylic Acids
| Activating Reagent | Reaction Conditions | Substrate Scope |
| N,N'-Carbonyldiimidazole (CDI) | Room temperature | Nα-protected amino acids |
| P[N(CH₃)(OCH₃)]₃ | Toluene, heat | Aromatic and aliphatic carboxylic acids |
| Phosphorus Trichloride (PCl₃) | Toluene, 60°C | Broad, tolerates various functional groups |
| Triphenylphosphine/N-Bromosuccinimide (PPh₃/NBS) | Ambient temperature | Aromatic, aliphatic, and amino acids |
Palladium-Catalyzed Aminocarbonylation with Organoboronic Acids or Aryl Halides
Palladium-catalyzed aminocarbonylation represents a powerful tool for the synthesis of amides, including N-methoxy-N-methylamides. This methodology allows for the coupling of an aryl or vinyl halide (or triflate) or an organoboronic acid with carbon monoxide and an amine. In the context of Weinreb amide synthesis, N,O-dimethylhydroxylamine serves as the amine component.
The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide. Subsequent coordination of carbon monoxide and migratory insertion of the carbonyl group into the palladium-carbon bond forms an acyl-palladium complex. This intermediate then undergoes reaction with N,O-dimethylhydroxylamine to yield the desired N-methoxy-N-methylamide and regenerate the palladium(0) catalyst. This method is particularly valuable for the synthesis of aromatic and α,β-unsaturated Weinreb amides. The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial for achieving high yields and selectivity.
Oxidative Amidation of Benzyl (B1604629) Alcohols
An alternative and increasingly popular approach to amide synthesis is the oxidative amidation of alcohols. This method allows for the direct conversion of a benzyl alcohol to the corresponding amide in the presence of an amine and an oxidant. For the synthesis of N-methoxy-N-methylamides, benzyl alcohols can be reacted with N,O-dimethylhydroxylamine.
The mechanism of this transformation generally involves the initial oxidation of the benzyl alcohol to the corresponding aldehyde. This can be achieved using a variety of oxidants, often in the presence of a metal catalyst such as zinc, iron, or copper. The in situ generated aldehyde then reacts with N,O-dimethylhydroxylamine to form a hemiaminal intermediate, which is further oxidized to the final amide product. Transition-metal-free conditions, for example using sodium iodide as a catalyst, have also been developed. This one-pot process offers an efficient route to N-methoxy-N-methylbenzamides from readily available benzyl alcohols.
Synthesis of Specific 2-Methoxy-N-methylacetamide Derivatives
The general methodologies described above can be applied to the synthesis of a wide array of N-methoxy-N-methylamides. The following section details the preparation of a specific derivative, highlighting the application of nucleophilic acyl substitution.
Preparation via Nucleophilic Acyl Substitution (e.g., 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide)
The synthesis of substituted acetamide (B32628) derivatives often relies on the principles of nucleophilic acyl substitution. A plausible synthetic route to a compound such as 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide would involve the acylation of a suitable amine with an activated derivative of a protected amino acid.
For instance, the synthesis could commence with the protection of the amino group of glycine, for example, as its N-Boc derivative. This protected amino acid can then be activated, for instance by conversion to its acid chloride or by using a peptide coupling reagent. The subsequent step would involve the nucleophilic attack of N-(2-methoxybenzyl)methanamine on the activated carbonyl group. This reaction would proceed via a nucleophilic acyl substitution mechanism to form the protected intermediate. Finally, deprotection of the Boc group under acidic conditions would yield the target molecule, 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide.
This approach is exemplified by related syntheses reported in the literature. For example, the preparation of 2-acetamido-N-benzyl-3-methoxypropionamide has been achieved by reacting N-benzyl-2-amino-3-methoxypropionamide with acetic anhydride. jst.go.jp Similarly, 2-(alkylamino)acetamides have been synthesized through the reaction of 2-bromoacetamide (B1266107) with various amines. These examples underscore the utility of nucleophilic acyl substitution in constructing complex acetamide derivatives.
Routes Involving 2-Bromo-N-methoxy-N-methylacetamide (e.g., Arbuzov Reaction)
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and related compounds, providing a reliable method for forming a phosphorus-carbon bond. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the context of N-methoxy-N-methylamide derivatives, 2-bromo-N-methoxy-N-methylacetamide serves as a key electrophilic substrate.
The reaction mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of 2-bromo-N-methoxy-N-methylacetamide. This S(_N)2 attack results in the displacement of the bromide ion and the formation of a phosphonium (B103445) salt intermediate. In a subsequent step, the displaced bromide anion attacks one of the alkyl groups on the phosphorus atom in another S(_N)2 reaction, leading to the final phosphonate (B1237965) product and an alkyl bromide byproduct.
A potential competing pathway for α-halo carbonyl compounds in the Arbuzov reaction is the Perkow reaction, which yields a vinyl phosphate (B84403) instead of a phosphonate. However, the Perkow reaction is more common with α-chloro- and α-bromoketones, while α-iodo analogs tend to favor the Arbuzov product. The reactivity of the halide in the substrate is a critical factor, with the general trend being RI > RBr > RCl. The use of 2-bromo-N-methoxy-N-methylacetamide is therefore well-suited for this transformation.
Table 1: Michaelis-Arbuzov Reaction Overview
| Reactant 1 | Reactant 2 | Key Intermediate | Product Type |
|---|---|---|---|
| 2-Bromo-N-methoxy-N-methylacetamide | Trialkyl Phosphite | Trialkoxyphosphonium salt | Dialkyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate |
Utilization of 2-Chloro-N-methoxy-N-methylacetamide as a Precursor
2-Chloro-N-methoxy-N-methylacetamide is a versatile precursor in organic synthesis due to its dual functionality, incorporating both a Weinreb amide and a reactive chloroacetyl group. This structure allows for controlled and specific reactions, making it a valuable building block for complex molecules.
A significant application of this compound is in the synthesis of bioactive quinolone derivatives. It serves as a crucial starting material for the one-pot synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas quinolone signal (PQS), a key molecule in bacterial quorum sensing. The Weinreb amide moiety facilitates the introduction of alkyl or aryl groups via reaction with organometallic reagents, while the chloroacetyl group enables subsequent cyclization to form the quinolone core.
Beyond quinolones, 2-chloro-N-methoxy-N-methylacetamide is used to prepare other complex molecules. For instance, it is a precursor for synthesizing 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide and is also employed in the synthesis of the novel mesoionic insecticide, fenmezoditiaz.
Table 2: Applications of 2-Chloro-N-methoxy-N-methylacetamide as a Precursor
| Precursor | Reagents | Product | Application/Significance | Reference |
|---|---|---|---|---|
| 2-Chloro-N-methoxy-N-methylacetamide | n-Butyllithium, then 2-aminobenzoic acid derivative | 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Bacterial quorum sensing signal molecule | |
| 2-Chloro-N-methoxy-N-methylacetamide | Benzo[d]thiazole-2-sulfinate | 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide | Synthetic intermediate | |
| 2-Chloro-N-methoxy-N-methylacetamide | n-Butyllithium, followed by a sequence of reagents | Fenmezoditiaz | Novel mesoionic insecticide |
Catalytic Amidation for α-Hydroxy-N-methoxy-N-methylacetamide
The formation of amide bonds is a fundamental transformation in organic chemistry. Traditional methods often require stoichiometric activating agents, which generate significant waste. Consequently, the development of direct catalytic amidation of carboxylic acids with amines has become a major focus in green chemistry, with the only byproduct being water.
The synthesis of α-Hydroxy-N-methoxy-N-methylacetamide can be envisioned through the direct catalytic coupling of an α-hydroxy acid, such as glycolic acid, with N,O-dimethylhydroxylamine. Various catalytic systems have been developed for direct amidation, which could be adapted for this purpose. Boron-based catalysts, such as boric acid and ortho-iodo arylboronic acids, have proven effective in promoting the direct condensation of carboxylic acids and amines, often under high temperatures or with the use of dehydrating agents.
Another advanced approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts. For instance, α′-hydroxyenones have been used as acylating agents in NHC-catalyzed amidations. This process involves the NHC catalyst attacking the substrate to form a Breslow intermediate, which then tautomerizes to an activated carboxylate that readily reacts with an amine. While this specific substrate is not an α-hydroxy acid, the principle of generating an activated carboxylate intermediate is relevant. Adapting such catalytic cycles to α-hydroxy acids could provide a mild, waste-free route to α-Hydroxy-N-methoxy-N-methylacetamide.
Synthesis of α,β-Unsaturated N-Methoxy-N-methyl Amides via Julia Olefination Protocol
The Julia-Kocienski olefination, a modified version of the Julia olefination, is a powerful method for the synthesis of alkenes, including α,β-unsaturated N-methoxy-N-methyl amides. This protocol involves the reaction of a metalated heteroaryl sulfone with a carbonyl compound, such as an aldehyde or ketone. The reaction proceeds through a β-alkoxy sulfone intermediate, which undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to form the alkene.
This methodology has been successfully applied to create the α,β-unsaturated Weinreb amide functionality. Specialized reagents, such as N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, have been developed for this purpose. A key advantage of the Julia-Kocienski olefination is the ability to control the stereoselectivity of the resulting double bond. The E/Z ratio of the product can be tuned by the choice of base and reaction conditions. For example, DBU-mediated condensations can yield either E- or Z-isomers depending on the conditions, while NaH-mediated reactions have been shown to be highly Z-stereoselective.
Reaction Mechanisms and Advanced Chemical Transformations of 2 Methoxy N Methylacetamide
Mechanistic Studies of Amide Reactions
The reactivity of amides is central to understanding the utility of N-methoxy-N-methylacetamide. Mechanistic studies reveal specific pathways that govern their transformations.
Chlorination Pathways of N-Methylacetamide (Iminol Intermediate Formation)
The chlorination of amides is a reaction of significant interest in both biochemical and environmental contexts. nih.govresearchgate.net Studies on N-methylacetamide, a structural analog, provide insight into the chlorination mechanism of related amides. When reacting with hypochlorous acid (HOCl) in an aqueous environment, three potential reaction pathways have been investigated: one-step N-chlorination, chlorination via an O-chlorinated intermediate, and N-chlorination involving an iminol intermediate. nih.govresearchgate.netacs.org
Quantum chemical studies have shown that the pathway involving the iminol tautomer of the amide is the most favorable. researchgate.netacs.orgresearchgate.net The amide first tautomerizes to its iminol form, which then reacts with HOCl. nih.govacs.org This mechanism is consistent with experimental data, which determined an activation energy (ΔG#298) of approximately 87 kJ/mol. nih.govresearchgate.net High-level quantum chemical calculations predict an energy barrier of 87.3 kJ/mol for this pathway, aligning closely with experimental findings. nih.govacs.orgresearchgate.net This iminol pathway is now considered the general mechanism for the N-chlorination of a wide array of amides. nih.govresearchgate.netacs.org
Table 1: Investigated Chlorination Pathways of N-Methylacetamide with HOCl
| Reaction Pathway | Description | Energetic Favorability |
|---|---|---|
| One-Step N-Chlorination | Direct reaction of the amide nitrogen with HOCl. | Less Favorable |
| O-Chlorinated Intermediate | Initial formation of an O-chloro species followed by rearrangement. | Less Favorable |
| Iminol Intermediate | Tautomerization to the iminol form, followed by reaction with HOCl. | Most Favorable researchgate.netacs.orgresearchgate.net |
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives, including amides. The reaction begins with a nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org For amides, the subsequent step involves the elimination of the leaving group to reform the carbonyl double bond. libretexts.org
The reactivity of acyl compounds in these substitutions is largely determined by the stability of the leaving group. libretexts.org Amides are generally the least reactive of the carboxylic acid derivatives because the amide ion is a poor leaving group. uomustansiriyah.edu.iq Consequently, their nucleophilic acyl substitution reactions, such as hydrolysis, typically require harsh conditions like strong acid or base and heating. youtube.com The mechanism can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon for nucleophilic attack. youtube.com In basic conditions, a stronger nucleophile, like the hydroxide (B78521) ion, directly attacks the carbonyl carbon. youtube.com
Reactivity as an Acylating Agent
N-methoxy-N-methylamides, commonly known as Weinreb amides, are highly effective acylating agents. researchgate.netorientjchem.orgdocumentsdelivered.com Their utility stems from their ability to react cleanly with organometallic reagents to form ketones or with hydride reagents to form aldehydes, without the common problem of over-addition that affects other acylating agents like acid chlorides or esters. researchgate.netorientjchem.orgmychemblog.com This controlled reactivity makes them valuable intermediates in both laboratory and industrial synthesis. researchgate.netorientjchem.org The efficiency of Weinreb amides as acylating agents is crucial to their widespread use in organic synthesis. researchgate.net
Controlled Reduction to Aldehydes with Hydride Reagents
One of the key applications of N-methoxy-N-methylacetamide is its controlled reduction to the corresponding aldehyde. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce amides to amines, Weinreb amides are an exception. uomustansiriyah.edu.iqkhanacademy.org They can be cleanly reduced to aldehydes using an excess of LiAlH₄. wikipedia.org Other selective reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can also be used, often at low temperatures, to achieve this transformation. davuniversity.org The reaction proceeds through a stable intermediate that, upon acidic workup, hydrolyzes to yield the aldehyde. davuniversity.orgyoutube.com
Table 2: Hydride Reagents for Reduction of N-Methoxy-N-methylacetamide
| Hydride Reagent | Product | Key Feature |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | A notable exception to the typical reduction of amides to amines. uomustansiriyah.edu.iqwikipedia.org |
| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Allows for selective reduction, often performed at low temperatures. davuniversity.org |
Selective Ketone Synthesis via Controlled Organometallic Reagent Addition
The reaction of N-methoxy-N-methylacetamide with organometallic reagents, such as Grignard reagents or organolithium compounds, is a cornerstone of modern organic synthesis for the preparation of ketones. wikipedia.orgorientjchem.orgorganic-chemistry.org Unlike the reaction with more reactive acyl compounds, which often leads to the formation of tertiary alcohols through over-addition, the reaction with Weinreb amides stops cleanly at the ketone stage. orientjchem.orgmychemblog.comwikipedia.org
Formation and Stability of Cyclic Tetrahedral Intermediates
The remarkable stability and controlled reactivity of N-methoxy-N-methylacetamide in these reactions are attributed to the formation of a stable tetrahedral intermediate. orientjchem.orgwikipedia.org When the organometallic reagent adds to the carbonyl carbon, a five-membered cyclic intermediate is formed. researchgate.netorientjchem.orgwikipedia.org This intermediate is stabilized by chelation of the metal ion (e.g., Mg²⁺ or Li⁺) by both the newly formed alkoxide oxygen and the methoxy (B1213986) oxygen. wikipedia.org
This chelated intermediate is stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed. wikipedia.org This stability prevents the intermediate from reacting further with another equivalent of the organometallic reagent, thus avoiding the over-addition that leads to tertiary alcohols. researchgate.netorientjchem.orgwikipedia.org This unique feature allows for the highly chemoselective synthesis of a wide variety of ketones. organic-chemistry.orgnih.govnih.gov
Prevention of Over-Addition to Carbonyls
One of the most significant features of N-methoxy-N-methylamides, including 2-methoxy-N-methylacetamide, is their ability to react with organometallic reagents such as organolithiums and Grignard reagents to form ketones without the common side reaction of over-addition to produce tertiary alcohols. This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.
When a nucleophilic organometallic reagent adds to the carbonyl group of a typical ketone or ester, the resulting tetrahedral intermediate is unstable and readily collapses, leading to the product. If the product is also a ketone, it can react with another equivalent of the organometallic reagent. However, in the case of N-methoxy-N-methylamides, the methoxy and methyl groups on the nitrogen atom chelate to the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent, forming a stable five-membered ring in the tetrahedral intermediate. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until an acidic workup is performed. This stability prevents the addition of a second equivalent of the organometallic reagent.
The general mechanism is as follows:
Nucleophilic Addition: The organometallic reagent (R'-M) adds to the carbonyl carbon of the this compound.
Formation of a Stable Intermediate: A stable tetrahedral intermediate is formed, where the metal cation is chelated by the oxygen of the carbonyl and the oxygen of the N-methoxy group.
Acidic Workup: Upon the addition of an aqueous acid, the intermediate is protonated and subsequently collapses to form the corresponding ketone and N,O-dimethylhydroxylamine hydrochloride.
This method provides a high-yield and general route to ketones, avoiding the formation of tertiary alcohol byproducts that are often observed with other acylating agents.
| Reactant | Organometallic Reagent | Intermediate Stability | Final Product (after workup) | Prevention of Over-Addition |
|---|---|---|---|---|
| This compound | R-Li or R-MgX | High (Chelated tetrahedral intermediate) | Ketone (R-C(O)-CH₂OCH₃) | Yes |
| Ester (R'-COOR'') | R-Li or R-MgX | Low (Unstable tetrahedral intermediate) | Tertiary Alcohol (R₂R'C-OH) | No |
| Acid Chloride (R'-COCl) | R-Li or R-MgX | Low (Unstable tetrahedral intermediate) | Tertiary Alcohol (R₂R'C-OH) | No |
Functionality as an Aldehyde Equivalent in Complex Syntheses
The this compound moiety can function as a masked aldehyde group, or an aldehyde equivalent, in complex organic syntheses. researchgate.net This is particularly useful when a free aldehyde is incompatible with the reaction conditions or would lead to undesired side reactions. The N-methoxy-N-methylamide group is relatively stable to a variety of reagents but can be readily converted to an aldehyde under mild reducing conditions.
A prominent example of this functionality is seen in the use of N-methoxy-N-methyl-2-phenylsulfonylacetamide, a derivative of this compound. This compound serves as a synthetic equivalent of a ΘCH₂CHO synthon. researchgate.net The active methylene (B1212753) group, flanked by the sulfonyl and the Weinreb amide groups, can be deprotonated and alkylated. Subsequent reductive removal of the phenylsulfonyl group and reduction of the Weinreb amide unveils the aldehyde functionality.
The transformation sequence typically involves:
Alkylation: The α-carbon to the carbonyl is functionalized.
Reduction: The N-methoxy-N-methylamide is reduced to the corresponding aldehyde using a mild reducing agent, such as lithium aluminum hydride (LAH) at low temperatures or diisobutylaluminium hydride (DIBAL-H).
This strategy allows for the introduction of a two-carbon aldehyde unit into a molecule under conditions that a free aldehyde would not tolerate.
Specific Transformation Protocols
While this compound itself does not have a leaving group for direct nucleophilic substitution, its derivatives, such as 2-chloro-N-methoxy-N-methylacetamide, are valuable substrates for substitution reactions. The chlorine atom at the α-position to the carbonyl group is activated towards nucleophilic displacement.
2-Chloro-N-methoxy-N-methylacetamide is a key intermediate in the synthesis of various bioactive molecules, including quinolone derivatives. nbinno.com The chloroacetyl group allows for controlled reactions that are essential for constructing the core structures of these complex molecules. nbinno.com For example, it can be used in the one-pot synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas quinolone signal (PQS). nbinno.com
The synthesis of 2-chloro-N-methoxy-N-methylacetamide can be achieved from N,O-dimethylhydroxylamine and chloroacetyl chloride. This halogenated derivative then serves as a versatile building block where the chlorine can be displaced by a variety of nucleophiles to introduce different functional groups at the α-position.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. While traditionally used for coupling aryl or vinyl halides with boronic acids, recent advancements have extended this methodology to include amides as coupling partners through the activation of the amide C-N bond.
Although specific examples involving this compound are not prevalent in the literature, the general methodology for the Suzuki-Miyaura cross-coupling of amides suggests its potential participation in such reactions. These reactions typically employ a palladium catalyst with an N-heterocyclic carbene (NHC) ligand. The reaction proceeds via oxidative addition of the palladium(0) complex to the amide C-N bond, followed by transmetalation with the boronic acid and reductive elimination to afford the ketone product and regenerate the catalyst.
This approach avoids the use of stoichiometric organometallic reagents and offers a milder alternative for the synthesis of ketones from amides.
| Component | Example |
|---|---|
| Amide Substrate | Aryl or Alkyl N-methoxy-N-methylamide |
| Boronic Acid | Arylboronic acid |
| Catalyst | [Pd(IPr)(cin)Cl] |
| Base | K₂CO₃ |
| Solvent | 2-MeTHF |
N-methoxy amides, including derivatives of this compound, can participate in palladium(II)-catalyzed annulation reactions with arynes to form heterocyclic structures like isoquinolinones. nih.gov In these reactions, the N-methoxy amide group acts as a directing group, facilitating the C-H activation of an ortho-C-H bond on an aromatic ring attached to the amide nitrogen.
The proposed mechanism involves:
C-H Activation: The palladium catalyst coordinates to the amide and directs the activation of an ortho C-H bond, forming a palladacycle intermediate.
Aryne Insertion: The aryne inserts into the palladium-carbon bond.
Reductive Elimination: Intramolecular reductive elimination occurs, forming the isoquinolinone ring and regenerating the active palladium catalyst.
Computational studies have shown that the pathway where the amide nitrogen acts as the directing group is preferred. nih.gov This methodology provides an efficient route to synthesize fused heterocyclic systems, which are common motifs in pharmaceuticals and natural products.
Derivatives of this compound are effective reagents for two-carbon homologation, a process that extends a carbon chain by two atoms. researchgate.net N-methoxy-N-methyl-2-phenylsulfonylacetamide is a particularly useful reagent for this transformation. researchgate.net
The process involves the following steps:
Deprotonation and Alkylation: The active methylene group of N-methoxy-N-methyl-2-phenylsulfonylacetamide is deprotonated with a base to form a carbanion, which then reacts with an alkyl halide in an alkylation reaction.
Desulfonylation: The phenylsulfonyl group is removed, often via reduction.
Conversion of the Amide: The resulting N-methoxy-N-methylamide can then be converted to other functional groups, such as an aldehyde (via reduction) or a ketone (via reaction with an organometallic reagent), thus completing the two-carbon homologation of the initial alkyl halide.
This method is advantageous due to the simplicity of the alkylation and the controlled removal of the sulfonyl group, making it a versatile tool in organic synthesis. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Application of High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to confirming the molecular structure of 2-methoxy-N-methylacetamide and understanding its behavior in various states. Techniques such as FT-IR, NMR, and mass spectrometry provide complementary information regarding functional groups, atomic connectivity, and molecular mass.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretching vibration, also known as the Amide I band. researchgate.netspectroscopyonline.com This band is particularly intense due to the large change in dipole moment associated with the C=O bond stretch. spectroscopyonline.com
The position of the Amide I band is highly sensitive to the local molecular environment, including electronic effects, hydrogen bonding, and conformation. In amides like this compound, restricted rotation around the C-N bond leads to the existence of cis and trans conformers. These conformers are close in energy and can coexist in equilibrium. lifechempharma.com The vibrational frequency of the carbonyl group is expected to differ slightly between the cis and trans forms, which could result in a broadened Amide I band or two closely spaced, distinguishable peaks under high-resolution conditions. For the related compound N-methylacetamide, the Amide I band appears in the region of 1650-1700 cm⁻¹, and similar values are expected for this compound. researchgate.netuhcl.edu Detailed analysis of the carbonyl band's shape and position can thus provide valuable information about the conformational preferences of the molecule in different phases or solvents.
Table 1: Characteristic FT-IR Absorption Bands for Amide Functional Groups
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide I | C=O Stretch | 1650 - 1700 | Strong |
| Amide II | N-H Bend & C-N Stretch | 1510 - 1570 | Moderate to Strong |
| C-N Stretch | Amide | 1250 - 1020 | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation and Proton/Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic connectivity of organic molecules. Both ¹H and ¹³C NMR spectra provide unambiguous confirmation of the structure of this compound by detailing the chemical environment of each proton and carbon atom. nih.gov
The ¹H NMR spectrum shows distinct signals for the three different methyl groups: the acetyl (CH₃CO), the N-methyl (NCH₃), and the methoxy (B1213986) (OCH₃). The integration of these signals corresponds to a 3:3:3 proton ratio, confirming the presence of these groups. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group also produce a characteristic signal. nih.govchemicalbook.com
The ¹³C NMR spectrum complements this information by showing four distinct signals corresponding to the four unique carbon environments: the carbonyl carbon, the methylene carbon, and the two distinct methyl carbons attached to nitrogen and oxygen. nih.gov The chemical shifts are indicative of the electronic environment of each carbon atom. In some N-methoxy-N-methyl amides, slow rotation around the amide C–N bond at room temperature can lead to the appearance of broadened signals or even separate sets of peaks for the cis and trans rotamers, providing a direct window into the molecule's conformational dynamics.
Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Atom Type | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Carbonyl | C=O | - | ~170 |
| Methylene | -CH₂- | ~4.0 | ~72.1 |
| N-Methyl | N-CH₃ | ~3.2 (trans), ~3.0 (cis) | ~33.5 |
| Methoxy | O-CH₃ | ~3.7 | ~61.5 |
| Acetyl | CO-CH₃ | ~2.1 | ~20.5 |
Note: Data are typical values compiled from various sources. Exact shifts can vary with solvent and experimental conditions. Cis/trans assignments for N-CH₃ are based on related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) provides crucial information about the molecular weight and fragmentation pathways of this compound. In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight of 103.12 g/mol . nih.govuni-saarland.de
The molecular ion is often unstable and undergoes fragmentation, producing a characteristic pattern of daughter ions that serves as a molecular fingerprint. whitman.edu The most abundant peak in the mass spectrum (the base peak) for this compound appears at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺. nih.govchemicalbook.com Another significant fragment is observed at m/z 61, which likely corresponds to the [N(CH₃)OCH₃]⁺ fragment resulting from cleavage of the amide bond. nih.govchemicalbook.com The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule's constituent parts.
Table 3: Key GC-MS Fragmentation Data for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
|---|---|---|
| 103 | Low | [C₄H₉NO₂]⁺• (Molecular Ion) |
| 61 | High | [C₂H₆NO]⁺ |
| 46 | High | [CH₄NO]⁺ |
| 43 | Base Peak (100%) | [C₂H₃O]⁺ |
Data sourced from NIST Mass Spectrometry Data Center. nih.gov
Solid-State Structural Determination
While spectroscopic methods reveal molecular connectivity and conformational behavior in fluid phases, solid-state techniques are required to determine the precise three-dimensional arrangement of atoms in a crystalline sample.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mpg.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the precise coordinates of each atom can be determined.
A search of crystallographic databases did not yield a publicly available single-crystal structure for this compound. However, such an analysis would provide unequivocal data on bond lengths, bond angles, and torsion angles, fixing the molecule's conformation in the crystal lattice. iucr.orgnih.gov It would definitively establish whether the amide linkage adopts a cis or trans conformation in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Table 4: Representative Crystallographic Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z | The number of molecules per unit cell. |
| Bond Lengths (Å) | The precise distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three connected atoms. |
Correlation of Spectroscopic Data with Conformational Properties and Energetics
The spectroscopic data for this compound can be directly correlated with its conformational properties. The molecule's flexibility is primarily centered around the amide C-N bond, leading to an equilibrium between cis and trans conformers. lifechempharma.comumich.edu Theoretical and experimental studies on related amides show that the energy barrier to rotation is significant, making the conformers distinguishable on the NMR timescale at lower temperatures.
The energy difference between the cis and trans forms is typically small, and their relative populations can be influenced by factors such as solvent polarity. lifechempharma.comresearchgate.net This equilibrium can be studied using:
FT-IR Spectroscopy: By analyzing shifts in the Amide I (C=O) band, which can differ for the two conformers.
NMR Spectroscopy: Variable-temperature NMR experiments can be used to study the dynamics of the interconversion. At low temperatures, separate signals for each conformer may be resolved, allowing for the determination of their relative populations and the calculation of the Gibbs free energy difference (ΔG°) between them. At higher temperatures, these signals coalesce as the rate of interconversion increases.
By combining these spectroscopic techniques, a comprehensive picture of the structural and dynamic properties of this compound emerges, highlighting the molecule's conformational landscape and the energetic factors that govern it. nih.gov
Analysis of Vibrational Frequencies and Anharmonicities
A comprehensive analysis of the vibrational frequencies and anharmonicities of this compound is crucial for a deep understanding of its molecular structure, conformational dynamics, and intramolecular interactions. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. The frequencies observed in the vibrational spectra correspond to the energies of specific molecular motions, including stretching, bending, and torsional modes of the chemical bonds.
Theoretical calculations, often employing density functional theory (DFT) methods, are typically used in conjunction with experimental data to provide a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. Furthermore, the analysis of anharmonicities, which are deviations from the idealized harmonic oscillator model, can offer finer details about the potential energy surface of the molecule and the coupling between different vibrational modes.
Despite the importance of such studies, a thorough search of the scientific literature and chemical databases did not yield specific experimental or computational data on the vibrational frequencies and anharmonicities of this compound. While spectroscopic data for related compounds such as N-methylacetamide and other N-alkoxyamides are available, the strict focus on this compound precludes their inclusion in this article. The absence of specific research on this compound means that no data tables of its vibrational frequencies or detailed findings on its anharmonicities can be presented at this time. Further experimental and theoretical investigations are required to elucidate the vibrational properties of this compound.
Theoretical and Computational Chemistry Investigations
Conformational Analysis and Potential Energy Surfaces (PES)
The flexibility of the amide bond in 2-methoxy-N-methylacetamide gives rise to a complex potential energy surface with multiple conformers. Understanding the relative stabilities and the barriers to interconversion between these forms is essential for characterizing the molecule's behavior.
Studies of Trans- and Cis-Conformers and Their Relative Energy Differences
The amide linkage is known for the existence of cis and trans isomers arising from the partial double-bond character of the C-N bond, which hinders free rotation. In analogous simple amides like N-methylacetamide (NMA), the trans form is generally found to be intrinsically more stable than the cis form. umich.edu Theoretical calculations and infrared spectroscopic measurements estimate the energy difference to be in the range of 2.3–2.6 kcal/mol in favor of the trans conformer in the gas phase or a nitrogen matrix. umich.edu Ab initio calculations using the self-consistent reaction field (SCRF) method at the HF/6-31G(d) level suggest that while solvation can influence stability, the dominance of the trans isomer is primarily due to its inherent lower energy. fcien.edu.uy This intrinsic preference for the trans configuration is a foundational aspect of the conformational landscape of N-substituted amides.
| Compound Analogue | Conformer | Relative Energy Difference (kcal/mol) | Method/Medium |
|---|---|---|---|
| N-Methylacetamide (NMA) | Cis | 2.3 - 2.6 | IR Spectroscopy (N2 Matrix) / Theoretical |
| N-Methylacetamide (NMA) | Cis | ~2.3 | Enthalpy Change Estimate (IR) |
Gauche and Cis Conformations in Substituted N-Methoxy-N-methylacetamides
Beyond the primary cis/trans isomerism of the amide bond, rotations around the single bonds within the substituents of N-methoxy-N-methylacetamides lead to additional conformers. One key interaction is the gauche conformation, which describes the spatial relationship between groups with a dihedral angle of approximately 60°. chemistrysteps.comlibretexts.orgwikipedia.org
In the context of an acyclic molecule like this compound, rotations around bonds such as the N-OCH₃ and C-C(O) bonds can result in conformers where bulky groups are in a gauche arrangement. This arrangement introduces a specific type of steric strain, known as a gauche interaction, which raises the energy of the conformer relative to an anti conformation (180° dihedral angle) where the groups are farthest apart. libretexts.orgchemistrysteps.com For instance, the gauche interaction between two methyl groups in butane (B89635) is known to have a steric strain energy of about 0.9 kcal/mol. masterorganicchemistry.com The interplay of these gauche and other steric interactions determines the population of various staggered conformers at equilibrium.
Rotation Barriers and Torsional Angle Analysis
The partial double-bond character of the C-N amide bond creates a significant energy barrier to rotation. ut.eenih.gov This restricted rotation is a well-documented feature of amides and is responsible for the distinctness of cis and trans isomers at room temperature. libretexts.org Dynamic NMR studies on similar amide-containing molecules have determined these rotational barriers to be substantial. For example, the amide rotational barrier in 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea was found to be 16.4 kcal/mol. nih.gov
Torsional angle analysis, performed computationally, involves mapping the potential energy surface by systematically rotating around a specific bond (e.g., the O=C-N-C torsion) while optimizing the rest of the molecular geometry at each step. This process identifies the minimum energy conformations (trans, cis, gauche) and the transition states that represent the peaks of the rotational barriers.
Influence of Solvation on Conformational Stability and Population Distribution
The surrounding solvent can significantly influence the relative stability of conformers and their equilibrium distribution. nih.govamanote.com Computational approaches often use continuum reaction field models to simulate the bulk polarity effects of a solvent. nih.gov For N-methylacetamide, SCRF calculations have suggested that the relative distribution of trans and cis conformers is surprisingly insensitive to solvent polarity. fcien.edu.uy
However, other studies highlight that solvent effects can be complex, involving both non-specific dielectric interactions and specific solute-solvent interactions like hydrogen bonding. ut.ee For example, it is known that for many amides, the rotational barrier about the C-N bond is raised in polar solvents. nih.gov Empirical models have been developed to account for the influence of the solvent's electrostatic field on the vibrational modes of the amide group, indicating a strong interaction between the molecule and its environment. aip.org The choice of solvation model (e.g., single-cavity vs. multi-cavity) can also impact the predicted outcomes for conformationally flexible molecules. ut.ee
Application of Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound.
Density Functional Theory (DFT) (e.g., B3LYP, M06, ωB97XD) for Geometry Optimization, Frontier Molecular Orbitals, and Molecular Electrostatic Potential (MEP) Surfaces
Density Functional Theory (DFT) is a widely used computational method that provides a balance between accuracy and computational cost for studying molecular systems. Various functionals are employed to approximate the exchange-correlation energy, with choices tailored to the specific properties being investigated.
Geometry Optimization : Functionals such as B3LYP, M06, and ωB97XD are commonly used to perform geometry optimizations, which locate the minimum energy structures of the various conformers of a molecule. fcien.edu.uyresearchgate.net This process is fundamental to all other computational analyses, as it provides the most stable three-dimensional arrangement of atoms from which other properties are calculated.
Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. rsc.orgyoutube.com Their energies and spatial distributions are critical for understanding chemical reactivity. pku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Surfaces : An MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule. It is a valuable tool for visualizing the charge distribution and predicting reactivity. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For an amide, the MEP surface typically shows a strong negative potential around the carbonyl oxygen atom, highlighting it as a primary site for electrophilic interaction and hydrogen bonding.
| Computational Method | Application | Information Obtained |
|---|---|---|
| DFT (B3LYP, M06, ωB97XD) | Geometry Optimization | Stable 3D structures, bond lengths, bond angles, torsional angles of conformers. |
| DFT / FMO Analysis | Frontier Molecular Orbitals | HOMO/LUMO energies, HOMO-LUMO gap, electron-donating/accepting regions, reactivity indices. |
| DFT / MEP Analysis | Molecular Electrostatic Potential | Charge distribution, sites for electrophilic and nucleophilic attack, hydrogen bonding potential. |
Advanced Applications in Organic Synthesis
Building Block in Total Synthesis of Complex Natural Products and Pharmaceuticals
A primary application of 2-methoxy-N-methylacetamide derivatives is their use as foundational components in the synthesis of bioactive molecules. Their ability to be converted into ketones or aldehydes under mild conditions without over-addition makes them ideal for intricate synthetic pathways.
Notably, 2-chloro-N-methoxy-N-methylacetamide is a crucial starting material in the synthesis of bioactive quinolone derivatives. semanticscholar.org It is particularly instrumental in the one-pot synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone, a signaling molecule in the quorum sensing of Pseudomonas aeruginosa also known as the Pseudomonas quinolone signal (PQS). wisc.edupsu.eduwikipedia.org The structure of this reagent, featuring both a Weinreb amide and a chloroacetyl group, facilitates controlled reactions essential for constructing the quinolone core, thereby streamlining the synthetic process. semanticscholar.org
The parent compound, N-methoxy-N-methylacetamide , serves as a ketone synthon in the total synthesis of marine natural products. acs.org It has been successfully employed in the synthesis of myriaporone and usneoidone, showcasing its utility in constructing complex natural architectures. acs.org
| Derivative Used | Target Molecule Class | Specific Example(s) | Reference |
|---|---|---|---|
| 2-chloro-N-methoxy-N-methylacetamide | Bioactive Quinolones | Pseudomonas quinolone signal (PQS) | semanticscholar.orgwisc.edu |
| N-methoxy-N-methylacetamide | Marine Natural Products | Myriaporone, Usneoidone | acs.org |
Preparation of N-Protected Amino Aldehydes in Peptide Chemistry
In the field of peptide chemistry, N-protected α-amino aldehydes are valuable chiral precursors for the synthesis of peptide mimics and other complex structures. The conversion of N-protected α-amino acids into their corresponding Weinreb amides provides a highly effective route to these aldehydes. researchgate.netorientjchem.org
The reduction of N-protected α-amino Weinreb amides using hydride reagents such as Lithium Aluminium Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) selectively yields the desired N-protected α-amino aldehyde. tandfonline.com A key advantage of this method is the stability of the intermediate metal-chelated adduct, which prevents the common problem of over-reduction to the corresponding alcohol, a frequent side reaction when reducing amino esters. researchgate.netacs.org This method is compatible with common N-protecting groups like Boc, Z, and Fmoc, making it a versatile tool in peptide synthesis. acs.org The reliability of this transformation has established α-amino Weinreb amides as essential starting materials for chiral molecule synthesis. tandfonline.com
Synthetic Utility in Specific Transformations
Beyond their role as building blocks, derivatives of this compound are employed as reagents to introduce specific functional groups or to facilitate unique chemical transformations.
A derivative of 2-chloro-N-methoxy-N-methylacetamide serves as the precursor to a specialized reagent for the Julia-Kocienski olefination. nih.gov Specifically, 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide can be readily prepared and subsequently reacted with a variety of aldehydes. nih.gov This modified Julia olefination protocol provides a convenient and stereoselective route to α,β-unsaturated N-methoxy-N-methyl-amides, which are themselves versatile intermediates in organic synthesis. nih.govmychemblog.com
Fluorinated derivatives of this compound are valuable precursors for the synthesis of fluoroalkenes. The Julia-Kocienski olefination platform is again utilized, this time with fluorinated reagents to introduce the fluorovinyl moiety. mychemblog.com Reagents such as N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide undergo condensation reactions with aldehydes and ketones. nih.gov These reactions provide access to α-fluorovinyl Weinreb amides, which are important building blocks for synthesizing more complex fluorinated molecules, including α-fluoro allylic amines. nih.govmychemblog.com
Weinreb amide functionalities can be incorporated into dipolarophiles and dipoles for use in cycloaddition reactions. A Weinreb amide-functionalized nitrile oxide has been developed for [3+2] cycloaddition reactions. acs.org This labile 1,3-dipole, generated in situ, reacts with various alkynes and alkenes to produce substituted isoxazoles and isoxazolines, respectively. acs.org Similarly, a Weinreb amide-functionalized nitrone has been synthesized and used in cycloadditions to form isoxazolidines. acs.org These reactions demonstrate the utility of the Weinreb amide moiety as a stable, reactive handle for constructing five-membered heterocyclic rings, which are common motifs in pharmaceuticals and natural products.
| Weinreb Amide Derivative | Reaction Type | Reactant Partner | Product Heterocycle | Reference |
|---|---|---|---|---|
| Weinreb amide-nitrile oxide | [3+2] Cycloaddition | Alkyne | Isoxazole | acs.org |
| Weinreb amide-nitrile oxide | [3+2] Cycloaddition | Alkene | Isoxazoline | acs.org |
| Weinreb amide-nitrone | [3+2] Cycloaddition | Alkene | Isoxazolidine | acs.org |
Chiral α-amino ketones are important structural motifs found in many natural products and pharmaceuticals. nih.gov Weinreb amides derived from Nα-protected amino acids are excellent precursors for the synthesis of these valuable compounds. The reaction of these chiral α-amino Weinreb amides with organometallic reagents, such as Grignard or organolithium reagents, proceeds cleanly to afford the corresponding α-amino ketones in high yields. tandfonline.com The chelated tetrahedral intermediate formed during the reaction is stable, effectively preventing the second nucleophilic addition that would lead to the undesired tertiary alcohol by-product. orientjchem.org This robust and high-yielding protocol makes it a preferred method for accessing enantiomerically pure α-amino ketones. tandfonline.com
Unveiling the Therapeutic Potential: A Deep Dive into this compound in Medicinal Chemistry
A comprehensive exploration of the biological and medicinal chemistry research surrounding this compound and its derivatives reveals a promising scaffold for the development of novel therapeutic agents. Investigations have spanned its potential as an antimicrobial and antifungal agent, its role in anticancer research, and its capacity to act as an enzyme inhibitor and receptor ligand.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methoxy-N-methylacetamide, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis typically involves nucleophilic acyl substitution or condensation reactions. For example, in the production of Orysastrobin, this compound is reacted with intermediates under controlled conditions . Key optimizations include:
- Temperature control : Maintaining 0–5°C during methoxyacetyl chloride reactions to manage exothermicity .
- Solvent selection : Dichloromethane or ethanol for solubility and reactivity .
- Base addition : Triethylamine to neutralize HCl byproducts .
- Analytical Validation : Use NMR spectroscopy (e.g., H and C) to confirm amide bond formation and mass spectrometry for molecular weight verification .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Essential Techniques :
- NMR Spectroscopy : Identifies functional groups (e.g., methoxy protons at ~3.3 ppm, methyl groups in acetamide at ~2.0 ppm) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and detects isotopic patterns .
- HPLC-PDA : Assesses purity (>95% for research-grade material) .
Q. How does the methoxy group in this compound influence its solubility and stability in aqueous vs. organic solvents?
- Solubility Profile :
- Polar solvents (e.g., DMSO, ethanol) : Enhanced solubility due to hydrogen bonding with the methoxy group .
- Aqueous buffers : Limited solubility at neutral pH; adjust pH or use co-solvents (e.g., 10% DMSO) for biological assays .
- Stability Considerations : Hydrolysis of the amide bond can occur under strongly acidic/basic conditions; stability studies via accelerated degradation (40°C/75% RH) are recommended .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, DFT) are suitable for predicting the bioactivity of this compound derivatives?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, receptors). For example, methoxy groups may engage in hydrophobic interactions with binding pockets .
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., amide carbonyl for nucleophilic attacks) .
- Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC) .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs (e.g., anticancer vs. anti-inflammatory effects)?
- Strategies :
- Standardized Assay Conditions : Control variables like cell line origin (e.g., HEK293 vs. HeLa), passage number, and serum concentration .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .
- Pathway Analysis : Employ transcriptomics (RNA-seq) to distinguish primary targets (e.g., COX-2 for inflammation vs. p53 for apoptosis) .
Q. What are the metabolic pathways of this compound in mammalian systems, and how do they compare across species?
- Key Pathways :
- Phase I Metabolism : Demethylation of the methoxy group via CYP450 isoforms (e.g., CYP3A4), forming hydroxylated intermediates .
- Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites .
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
- Kinetic Analysis :
- Pseudo-first-order conditions : Monitor amide hydrolysis rates under varying pH (e.g., at pH 2–10) .
- Isotopic Labeling : O labeling in the methoxy group to track cleavage pathways via GC-MS .
- Mechanistic Insights : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-catalyzed routes involve direct nucleophilic attack .
Methodological Considerations
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Process Improvements :
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., acyl chloride formation) .
- Catalytic Methods : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Yield Monitoring : Track intermediates via TLC (silica gel, UV detection) and isolate pure products using flash chromatography .
Q. How do steric and electronic effects of substituents on the acetamide core influence its reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
